molecular formula C30H32N4O7S B2366497 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-75-9

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Número de catálogo: B2366497
Número CAS: 533871-75-9
Peso molecular: 592.67
Clave InChI: UWFOUVORPCJZHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure that incorporates sulfonamide and oxadiazole functionalities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis typically begins with the formation of the 3,4-dihydroquinoline moiety via the reduction of quinoline.

  • Step 2: : Introduction of the sulfonyl group through sulfonation, forming 3,4-dihydroquinolin-1(2H)-yl sulfonamide.

  • Step 3: : Concurrently, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is synthesized via cyclization of a hydrazide derivative with ethyl orthoformate.

  • Step 4: : The final step involves the coupling of the oxadiazole and sulfonamide intermediates using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

  • The industrial production often employs high-yield batch processes with stringent control of reaction temperatures, times, and purification steps to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly affecting the dihydroquinoline moiety.

  • Reduction: : Reduction can alter the oxadiazole ring, opening possibilities for further functionalization.

  • Substitution: : Electrophilic and nucleophilic substitutions are possible, primarily on the benzamide and triethoxyphenyl components.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic media.

  • Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenation using N-bromosuccinimide, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

  • Oxidation yields quinoline derivatives.

  • Reduction products include partially or fully reduced oxadiazole derivatives.

  • Substitution reactions yield various functionalized derivatives depending on the reacting nucleophiles.

Aplicaciones Científicas De Investigación

This compound has multifaceted applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interaction with specific enzymes and proteins, influencing cellular pathways.

  • Medicine: : Potential therapeutic agent with research focusing on its anti-inflammatory and anticancer properties.

  • Industry: : Employed in the development of specialty chemicals and materials due to its unique structural features.

Mecanismo De Acción

  • Molecular Targets: : Primarily targets enzymes involved in oxidative stress pathways, inhibiting or modulating their activity.

  • Pathways Involved: : Interacts with cellular signaling pathways related to apoptosis and inflammation, potentially offering therapeutic benefits in treating related diseases.

Comparación Con Compuestos Similares

Compared to other sulfonyl and oxadiazole-based compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups which confer enhanced biological activity and stability.

List of Similar Compounds

  • 4-(N-(3-chlorophenyl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

This gives an in-depth look at the compound from various scientific perspectives. Anything more specific you'd like to know?

Propiedades

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O7S/c1-4-38-25-18-22(19-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-13-15-23(16-14-21)42(36,37)34-17-9-11-20-10-7-8-12-24(20)34/h7-8,10,12-16,18-19H,4-6,9,11,17H2,1-3H3,(H,31,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFOUVORPCJZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.